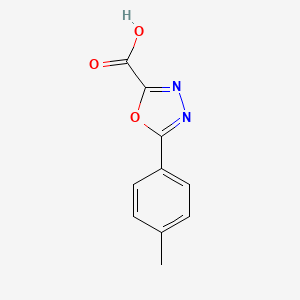![molecular formula C27H24F3N3O3S2 B12049212 2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 477318-96-0](/img/structure/B12049212.png)
2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiolo-pyrimidinyl core, an ethoxyphenyl group, and a trifluoromethylphenyl acetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the benzothiolo-pyrimidinyl core and subsequent functionalization with the ethoxyphenyl and trifluoromethylphenyl acetamide groups. Common synthetic routes may include:
Formation of the Benzothiolo-Pyrimidinyl Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Functionalization: The core structure is then functionalized with the ethoxyphenyl and trifluoromethylphenyl acetamide groups through various organic reactions, such as nucleophilic substitution and acylation.
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of advanced catalysts and reaction conditions to enhance the efficiency of each step.
Análisis De Reacciones Químicas
2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used as a probe or tool compound to investigate biological pathways and molecular interactions.
Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Its chemical properties may make it useful in the development of new materials or as a precursor for other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as its therapeutic or research applications.
Comparación Con Compuestos Similares
Similar compounds to 2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide include other benzothiolo-pyrimidinyl derivatives and compounds with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific molecular interactions and applications. Examples of similar compounds include:
Ethyl acetoacetate: A compound with a similar acetamide group but different core structure.
Disilane-bridged architectures: Compounds with unique electronic structures and photophysical properties.
The uniqueness of 2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
477318-96-0 |
|---|---|
Fórmula molecular |
C27H24F3N3O3S2 |
Peso molecular |
559.6 g/mol |
Nombre IUPAC |
2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C27H24F3N3O3S2/c1-2-36-19-12-10-18(11-13-19)33-25(35)23-20-8-3-4-9-21(20)38-24(23)32-26(33)37-15-22(34)31-17-7-5-6-16(14-17)27(28,29)30/h5-7,10-14H,2-4,8-9,15H2,1H3,(H,31,34) |
Clave InChI |
SSDNWHAJKKWDQS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)SC5=C3CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-Thienyl)phenyl]acetamide](/img/structure/B12049132.png)







![N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12049182.png)





